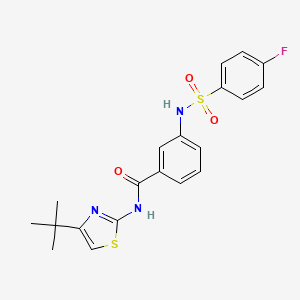

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide

Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is a benzamide derivative featuring a 4-tert-butyl-substituted thiazole ring and a 4-fluorobenzenesulfonamido group at the benzamide's meta position. This compound's structure combines lipophilic (tert-butyl) and electron-withdrawing (fluorine) substituents, which may enhance membrane permeability and target binding affinity.

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S2/c1-20(2,3)17-12-28-19(22-17)23-18(25)13-5-4-6-15(11-13)24-29(26,27)16-9-7-14(21)8-10-16/h4-12,24H,1-3H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMLXBHOKPUXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, emphasizing differences in substituents and physicochemical properties:

*Estimated based on structural analysis; exact values require experimental validation.

Substituent Impact on Properties

- 4-Methyl or 4-phenyl substituents (as in AB4 or CAS 377756-87-1) reduce steric hindrance, possibly enhancing synthetic accessibility but decreasing metabolic stability .

Sulfonamide Group Variations :

- The 4-fluorobenzenesulfonamido group in the target compound introduces electron-withdrawing effects, which may enhance hydrogen bonding with biological targets compared to methylphenyl (CAS 735299-22-6) or pyrrolidinyl (CAS 377756-87-1) groups .

- Pyrrolidinylsulfonyl groups (CAS 377756-87-1) improve solubility due to the amine's basicity, whereas triazolylsulfanyl groups (AB4) may confer π-π stacking interactions in enzyme binding pockets .

Research Findings and Implications

- Biological Relevance: Analogs like AB4 (similarity score 0.500 to kinase inhibitors) suggest the target compound may interact with ATP-binding pockets or allosteric enzyme sites . Fluorinated sulfonamides (e.g., target compound) often exhibit improved pharmacokinetics over non-halogenated variants, as seen in COX-2 inhibitors like Celecoxib .

Thermodynamic Stability :

- The tert-butyl group in the target compound may stabilize the thiazole ring conformation, reducing entropy penalties during target binding compared to smaller substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.